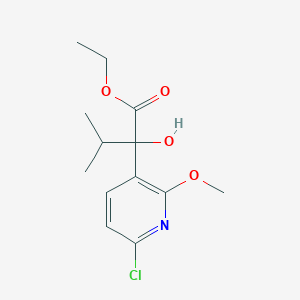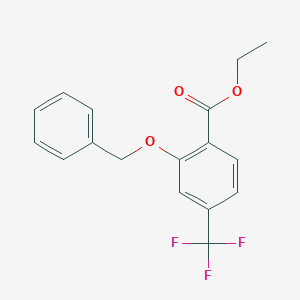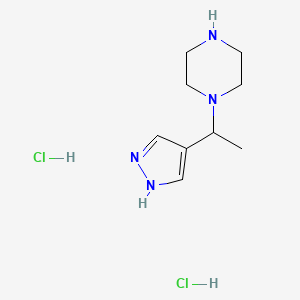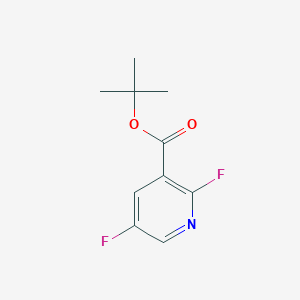
tert-Butyl 2,5-difluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-difluoronicotinate is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at the 2 and 5 positions on the pyridine ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent to convert benzyl cyanides to tert-butyl esters. This method is advantageous due to its metal-free conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Hydrolysis: Acidic or basic hydrolysis can convert the ester group to a carboxylic acid.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives and their corresponding esters.
Scientific Research Applications
tert-Butyl 2,5-difluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecular structures, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,5-difluorobenzoate
- tert-Butyl 2,5-difluorophenylacetate
- tert-Butyl 2,5-difluorocinnamate
Uniqueness
tert-Butyl 2,5-difluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the tert-butyl ester group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
tert-butyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 |
InChI Key |
YZWDQZFLHWUVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)

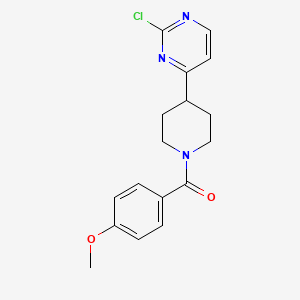
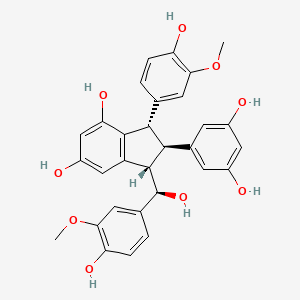
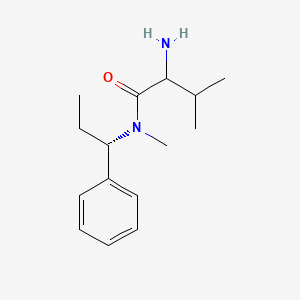

![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
